BenchChemオンラインストアへようこそ!

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Anticancer Kinase inhibition Thiazole SAR

This 4-fluorophenyl-thiazole regioisomer delivers fundamentally different kinase binding geometry than 5-substituted leads like HF-154, supported by published 10-50x SAR potency shifts. The (4-methoxyphenyl)thio side chain eliminates furan-associated bioactivation risk, enabling direct microsomal stability head-to-head comparisons. With thioether handle for sulfoxide/sulfone derivatization, it is the preferred starting material for chemical probe campaigns and anti-MRSP screening — all backed by vendor-certified ≥98% purity.

Molecular Formula C19H17FN2O2S2
Molecular Weight 388.48
CAS No. 922937-74-4
Cat. No. B2572264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
CAS922937-74-4
Molecular FormulaC19H17FN2O2S2
Molecular Weight388.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O2S2/c1-24-15-6-8-16(9-7-15)25-11-10-18(23)22-19-21-17(12-26-19)13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,22,23)
InChIKeyUYFCSGDGFBBWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide (922937-74-4): Core Scaffold and Research Utility


N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic aminothiazole derivative featuring a 4-fluorophenyl-substituted thiazole core linked via a propanamide spacer to a (4-methoxyphenyl)thio moiety [1]. It belongs to the N-(thiazol-2-yl)propanamide class, a privileged scaffold in medicinal chemistry extensively explored for anticancer and antimicrobial applications [2]. This compound is primarily procured as a high-purity research screening compound, with documented availability at ≥98% purity from Bidepharm (Shanghai), a certified pharmaceutical intermediate manufacturer .

Why Close Analogs of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide Cannot Be Casually Substituted


Within the N-(thiazol-2-yl)propanamide chemotype, seemingly minor structural modifications produce dramatic shifts in biological potency and selectivity. For example, moving the fluorophenyl group from the thiazole 4-position to the 5-position, in combination with replacing the (4-methoxyphenyl)thio side chain with a furan-2-yl group, yields a compound (HF-154) that exhibits sub-nanomolar IC50 values (0.1–5 nM) against a panel of six cancer cell lines [1]. The target compound's distinct regioisomeric and side-chain composition predicts a fundamentally different target engagement profile, metabolic stability trajectory, and logP-driven pharmacokinetic behavior [2]. Generic substitution within this scaffold class without quantitative benchmarking therefore risks selecting a compound with irrelevant or absent bioactivity at the intended target.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide (922937-74-4)


Regioisomeric Thiazole Positioning Drives a 10- to 50-Fold Predicted Difference in Target Kinase Binding Affinity

The target compound bears the 4-fluorophenyl group at the thiazole 4-position, whereas the patented anticancer lead HF-154 places this group at the 5-position. Published SAR across 2-aminothiazole series consistently shows that regioisomeric aryl placement on the thiazole ring alters kinase hinge-region binding geometry, resulting in IC50 shifts of 10- to 50-fold for closely related kinases [1]. HF-154 achieves IC50 values of 0.1 nM (PC3 prostate), 0.3 nM (MCF7 breast), and 0.5–5 nM against four additional cancer lines [2]. The 4-position substitution pattern of the target compound is predicted to engage a distinct kinase selectivity window, making it a non-redundant screening candidate for kinase panels where 5-substituted analogs show poor activity [1].

Anticancer Kinase inhibition Thiazole SAR

Thioether Side Chain Confers Superior Predicted Metabolic Stability Over Furan-Containing Analogs

The (4-methoxyphenyl)thio side chain of the target compound replaces the furan-2-yl moiety found in HF-154. Furan rings are established metabolic liabilities: cytochrome P450-mediated oxidation of furans generates reactive cis-enedione intermediates that form covalent protein adducts, leading to mechanism-based inactivation and potential hepatotoxicity [1]. Dialkyl thioethers, by contrast, undergo primarily reversible sulfoxidation and exhibit significantly lower bioactivation risk [2]. The target compound is therefore predicted to display superior hepatic microsomal stability relative to furan-containing comparators, making it a more suitable candidate for in vivo pharmacokinetic profiling in early drug discovery [2].

Metabolic stability Thioether Furan bioactivation

High Vendor-Certified Purity (≥98%) Enables Direct Use in Biophysical Assays Without Repurification

Procurement records confirm that N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is supplied with a standard purity specification of ≥98% as determined by HPLC, accompanied by NMR and GC certificates of analysis for each batch . This exceeds the typical ≥95% purity threshold offered for many research-grade thiazole derivatives from commodity suppliers [1]. Higher initial purity eliminates the need for pre-assay repurification, reducing solvent consumption, compound loss, and batch-to-batch variability in dose-response measurements .

Chemical purity Quality assurance Biophysical screening

Antimicrobial Activity Differentiation Against Gram-Positive Pathogens: Methoxy Substituent Advantage

In a comparative evaluation of novel thiazole compounds against methicillin-resistant Staphylococcus pseudintermedius (MRSP), compounds bearing electron-donating methoxy substituents on the phenyl ring demonstrated a nearly two-fold improvement in MIC50 values relative to unsubstituted phenyl analogs [1]. Specifically, compound 4 in that series achieved an MIC50 of 1.47 μg/mL against MRSP, while the unsubstituted comparator (compound 5) showed reduced potency [1]. The target compound's 4-methoxyphenylthio moiety is structurally consistent with this activity-enhancing motif, suggesting differentiated antimicrobial potency compared to thiazole propanamides lacking the methoxy group [2].

Antimicrobial Gram-positive Thiazole SAR

Optimal Procurement and Deployment Scenarios for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide


Complementary Kinase Panel Screening: Filling the Regioisomer Gap

Incorporating this compound into a kinase selectivity panel alongside 5-substituted thiazole leads such as HF-154 allows screening teams to profile the full range of thiazole regioisomer binding geometries. The 4-fluorophenyl substitution pattern at the thiazole 4-position, combined with the methoxyphenylthio side chain, targets kinase conformations that are sterically inaccessible to the 5-substituted series [1]. This is directly supported by the 10- to 50-fold potency variation observed between thiazole regioisomers in published aminothiazole SAR studies [2].

Metabolic Stability-Driven Lead Optimization

For programs seeking to replace a furan-containing lead with a metabolically more stable analog, this compound provides a direct thioether-for-furan substitution option. The (4-methoxyphenyl)thio moiety eliminates the furan-related bioactivation risk that has been extensively documented in the toxicology literature [3]. Procurement of this compound enables head-to-head microsomal stability comparisons against HF-154, generating quantitative t½ and intrinsic clearance data to inform go/no-go decisions in lead series progression [3].

Anti-MRSP Screening Cascade Starting Point

Given the established potency advantage of methoxy-substituted thiazole derivatives against methicillin-resistant S. pseudintermedius (nearly two-fold MIC50 improvement over unsubstituted analogs) [4], this compound serves as a logical starting point for a focused anti-MRSP screening library. Its high vendor-certified purity (≥98%) ensures that observed antimicrobial activity can be attributed to the parent compound rather than to impurities.

Chemical Biology Probe Development via Thioether Functionalization

The thioether linkage in the propanamide side chain offers a chemically tractable handle for further derivatization. Unlike the furan ring in HF-154 (which is largely inert to selective functionalization), the thioether can be oxidized to sulfoxide or sulfone, or alkylated to form sulfonium salts, enabling the generation of affinity probes or activity-based protein profiling reagents [5]. This synthetic versatility makes the compound a preferred starting material for chemical biology probe campaigns.

Quote Request

Request a Quote for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.